molecular formula C18H22N2O4S B14929776 ethyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B14929776
M. Wt: 362.4 g/mol
InChI Key: KFACZJUJOGADLZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a cycloheptathiophene core, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of substituted isoxazoles . The cycloheptathiophene core can be synthesized through various cyclization reactions, often involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

ETHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The isoxazole ring and cycloheptathiophene core can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and cycloheptathiophene-based molecules. Examples include:

    Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.

    Cycloheptathiophene derivatives: These molecules have a similar core structure and can be used in similar applications.

Uniqueness

ETHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-4-23-18(22)14-12-8-6-5-7-9-13(12)25-17(14)19-16(21)15-10(2)11(3)24-20-15/h4-9H2,1-3H3,(H,19,21)

InChI Key

KFACZJUJOGADLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NOC(=C3C)C

Origin of Product

United States

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